molecular formula C10H6BrCl2N B8672667 8-Bromo-2,4-dichloro-3-methylquinoline

8-Bromo-2,4-dichloro-3-methylquinoline

Cat. No.: B8672667
M. Wt: 290.97 g/mol
InChI Key: PNEUMNOYXRQBGW-UHFFFAOYSA-N
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Description

8-Bromo-2,4-dichloro-3-methylquinoline is a halogenated quinoline derivative with a bromine atom at position 8, chlorine atoms at positions 2 and 4, and a methyl group at position 2. The substitution pattern significantly influences its reactivity, solubility, and biological activity, as seen in related compounds.

Properties

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.97 g/mol

IUPAC Name

8-bromo-2,4-dichloro-3-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-8(12)6-3-2-4-7(11)9(6)14-10(5)13/h2-4H,1H3

InChI Key

PNEUMNOYXRQBGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=CC=C2)Br)N=C1Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
8-Bromo-2-methylquinoline Br (C8), CH₃ (C2) C₁₀H₈BrN 230.08 π-π stacking (centroid distance: 3.76 Å); pharmaceutical intermediate
8-Bromo-4-chloro-2-methylquinoline Br (C8), Cl (C4), CH₃ (C2) C₁₀H₇BrClN 264.53 Similar to target compound; used in medicinal chemistry
4-Bromo-8-methoxyquinoline Br (C4), OCH₃ (C8) C₁₀H₈BrNO 254.08 Coplanar non-H atoms; weak C–H⋯π interactions; PET/SPECT imaging applications
8-Bromo-2,4-dichloro-7-methoxyquinoline Br (C8), Cl (C2, C4), OCH₃ (C7) C₁₀H₆BrCl₂NO 306.97 Dichloro substitution enhances electrophilicity; high purity (>95%)

Substituent Effects :

  • Halogens (Br, Cl) : Increase molecular weight and lipophilicity, enhancing membrane permeability. Bromine at C8 improves resistance to metabolic degradation .
  • Methyl/Methoxy Groups : Methyl groups (e.g., C3 or C2) improve steric hindrance, while methoxy groups (e.g., C7 or C8) modulate electronic properties and solubility .

Physicochemical Properties

  • Crystallography: 4-Bromo-8-methoxyquinoline exhibits coplanar non-hydrogen atoms (r.m.s. deviation: 0.0242 Å), stabilizing the molecule via C–H⋯π interactions . In contrast, 8-bromo-2-methylquinoline shows π-π stacking, enhancing crystalline stability .
  • Solubility: Methoxy groups (e.g., in 4-bromo-8-methoxyquinoline) improve aqueous solubility compared to methyl or halogenated analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-bromo-2,4-dichloro-3-methylquinoline, and how can purity be optimized?

  • Methodological Answer : A multi-step halogenation approach is typically employed. Begin with the quinoline core and introduce substituents sequentially. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to minimize side reactions. Chlorination can be achieved via thionyl chloride or phosphorus oxychloride (POCl₃) under reflux. Methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of 8-bromo-2,4-dichloro-3-methylquinoline be confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. The methyl group at position 3 should appear as a singlet (~δ 2.5 ppm in ¹H NMR). Halogenated carbons (Br, Cl) exhibit deshielding in ¹³C NMR (~δ 120–140 ppm).
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion [M+H]⁺ (expected m/z ~293.9 for C₁₀H₇BrCl₂N).
  • Crystallography : Grow single crystals via slow evaporation of chloroform. Perform X-ray diffraction (XRD) using a Bruker D8 Venture system. Refine the structure with SHELXL (space group determination, thermal parameter adjustment) .

Q. What are the critical parameters for storing and handling this compound to ensure stability?

  • Methodological Answer : Store in amber vials under inert atmosphere (argon) at –20°C to prevent photodegradation and hydrolysis. For handling, use anhydrous solvents (e.g., dried DCM) and gloveboxes to avoid moisture. Conduct periodic stability tests via NMR to detect decomposition (e.g., loss of Br/Cl substituents) .

Advanced Research Questions

Q. How can contradictory NMR and mass spectrometry data be resolved when characterizing halogenated quinoline derivatives?

  • Methodological Answer : Contradictions often arise from isotopic interference (e.g., ⁷⁹Br/⁸¹Br splitting in MS) or solvent adducts.

  • NMR : Use 2D experiments (COSY, NOESY) to resolve overlapping signals. For Br/Cl-induced splitting, increase spectral width in ¹³C NMR.
  • MS : Compare experimental isotopic patterns with theoretical simulations (e.g., using Bruker Compass DataAnalysis). For adducts (e.g., [M+Na]⁺), subtract sodium contributions or use softer ionization (APCI instead of ESI) .

Q. What strategies are effective for optimizing Suzuki-Miyaura cross-coupling reactions involving 8-bromo-2,4-dichloro-3-methylquinoline?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
  • Base/Solvent : Employ Cs₂CO₃ in THF/toluene (1:1) to enhance solubility and prevent dehalogenation.
  • Temperature : Optimize via microwave-assisted synthesis (80–100°C, 30 min) to reduce side reactions. Monitor coupling efficiency using LC-MS and isolate products via flash chromatography .

Q. How can computational modeling (DFT or MD) predict the reactivity of 8-bromo-2,4-dichloro-3-methylquinoline in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate electrostatic potential (ESP) maps. Identify electrophilic sites (e.g., C-2/C-4 for Cl substitution).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) using GROMACS. Analyze activation energy barriers for SNAr mechanisms at halogenated positions. Validate predictions with experimental kinetic studies .

Q. What experimental design considerations are critical for studying the biological activity of this compound against metalloproteinases?

  • Methodological Answer :

  • Assay Design : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in buffer (pH 7.4, 37°C). Monitor cleavage via fluorescence (λₑₓ = 328 nm, λₑₘ = 393 nm).
  • Controls : Include EDTA to confirm metalloproteinase-specific inhibition.
  • Dose-Response : Test concentrations from 1 nM–100 µM. Calculate IC₅₀ using non-linear regression (GraphPad Prism). Pair with cytotoxicity assays (MTT) to exclude false positives .

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